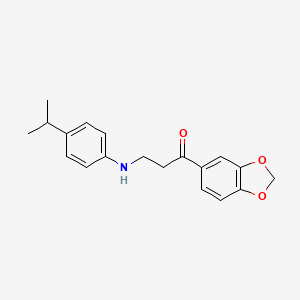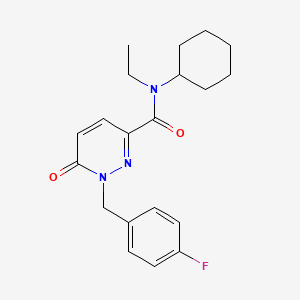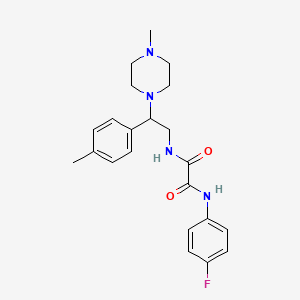
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide and related compounds involves complex organic reactions. A notable method includes the ring opening of styrene oxide followed by N-acylation to produce compounds with significant biological activity (Hoang et al., 2018). Moreover, the construction of a tricyclic hydropyrido[1,2-a]indole skeleton through domino ring-opening/redox amidation/cyclization reactions showcases the intricate synthetic pathways utilized in creating structurally related compounds (Du et al., 2009).
Molecular Structure Analysis
The crystal structure and molecular configuration of compounds similar to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide have been extensively studied. For instance, a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was characterized by X-ray diffraction, demonstrating its triclinic space group and chair conformation of the cyclohexane ring, highlighting the significance of molecular geometry in understanding the properties of such compounds (Özer et al., 2009).
Chemical Reactions and Properties
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide participates in various chemical reactions, indicative of its reactive functional groups. The compound's amide and carboxamide groups play a crucial role in its reactivity. For example, palladium-catalyzed cyclization reactions involving indole-2-carboxylic acid allenamides reveal the compound's potential for chemical transformations and the synthesis of complex molecular structures (Beccalli et al., 2010).
Physical Properties Analysis
The physical properties of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide, such as solubility, melting point, and crystal structure, are pivotal for its application and handling. The detailed physical properties are often determined through spectroscopic and crystallographic methods, providing insights into the compound's stability, solubility, and crystalline form. For instance, the study of closely related compounds through X-ray diffraction offers valuable information on the crystalline structure, which is fundamental for understanding the physical behavior of these molecules (Al-Ostoot et al., 2019).
Wissenschaftliche Forschungsanwendungen
Indole Derivatives and Their Applications
Antiviral Applications Indolylarylsulfones, including structures similar to the specified compound, have shown promising activity as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. Structural modifications of these compounds, such as introduction of dimethyl groups and specific substitutions on the indole ring, have been explored to enhance their antiviral efficacy, indicating a potential pathway for developing AIDS treatment options (Famiglini & Silvestri, 2018).
Pharmacokinetics and Hepatic Protection Research on indole derivatives, like Indole-3-Carbinol (I3C) and its major derivatives, has indicated significant roles in hepatic protection. These compounds exhibit pleiotropic protective effects on chronic liver injuries through various mechanisms, including modulation of signaling pathways and inhibition of pro-inflammatory cytokines (Wang et al., 2016).
Synthetic Applications in Drug Development The flexibility of indole compounds in drug synthesis has been highlighted, with levulinic acid (LEV) derivatives being used for a variety of drug syntheses. This demonstrates the versatility of indole-based compounds in creating medicinally active functional groups and pharmaceutical intermediates, thereby reducing the cost and complexity of drug synthesis (Zhang et al., 2021).
Antimicrobial and Antioxidant Activities Indoles and their derivatives are known for their broad spectrum of biological activities, including antimicrobial and antioxidant properties. The structure-activity relationships of these compounds reveal that specific substitutions and functional group modifications can significantly influence their biological efficacy, underscoring the potential of indole derivatives in developing new antimicrobial and antioxidant agents (Razzaghi-Asl et al., 2013).
Zukünftige Richtungen
: Cossy, J., Belotti, D., & Bellosta, V. (2001). Stereoselective oxymercuration of substituted cyclopropylcarbinols: application to the synthesis of stereotriadsTetrahedron Letters, 42(17), 2997–3000. : ChemSpider. (n.d.). N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide. Retrieved from here.
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(18-12-14-6-4-5-9-17(14)22-18)21-13-20(24,16-10-11-16)15-7-2-1-3-8-15/h1-9,12,16,22,24H,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUFQOFMLFOCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC3=CC=CC=C3N2)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


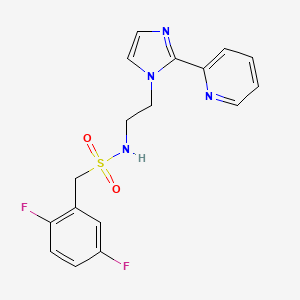
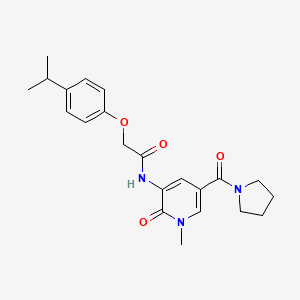





![2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2496964.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)
